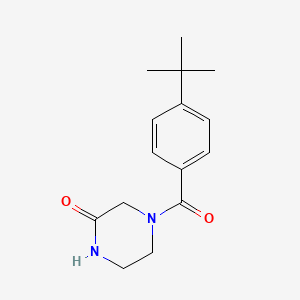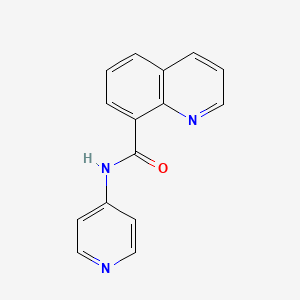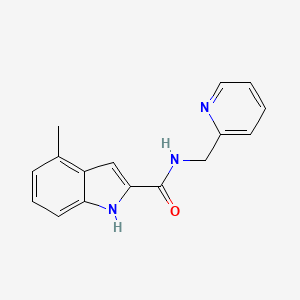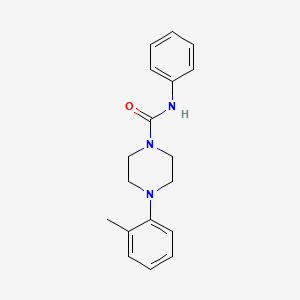
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-3-carboxamide compounds and has been found to have potent anti-tumor activity in preclinical studies.
Wirkmechanismus
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide selectively inhibits the activity of ATM by binding to its kinase domain. This results in the inhibition of ATM-mediated phosphorylation of downstream targets involved in DNA damage repair. The accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and validated as a specific inhibitor of ATM activity.
However, there are also limitations to the use of this compound in lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ATM activity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer treatment.
Synthesemethoden
The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide involves the reaction of 3-bromo-1-methylindole with pyridine-3-amine, followed by the addition of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit the activity of the DNA damage response kinase ATM, which plays a crucial role in the repair of DNA damage. Inhibition of ATM activity results in the accumulation of DNA damage and ultimately leads to cell death.
Eigenschaften
IUPAC Name |
1-methyl-N-pyridin-3-ylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-13(12-6-2-3-7-14(12)18)15(19)17-11-5-4-8-16-9-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMFCXCDVVSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

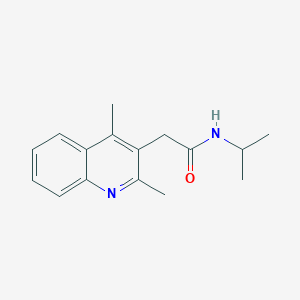
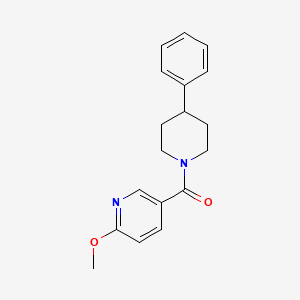

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



